molecular formula C12H9NO B019958 4-Hydroxycarbazole CAS No. 52602-39-8

4-Hydroxycarbazole

Cat. No. B019958
CAS RN: 52602-39-8
M. Wt: 183.21 g/mol
InChI Key: UEOHATPGKDSULR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazoles, including 4-Hydroxycarbazole, can be accomplished through several synthetic strategies. Recent advances highlight methods such as transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reactions, and electrophilic iodocyclizations starting from indole templates. These approaches provide routes to diversely substituted carbazoles with potential pharmacological activities (Aggarwal, Sushmita, & Verma, 2019). Moreover, the synthesis of multi-substituted carbazole alkaloids and their antioxidant activities have been explored, demonstrating the versatility of carbazole synthesis in yielding compounds with significant biological properties (Hieda, 2017).

Scientific Research Applications

  • Synthesis of Adrenergic Receptor Agonists : 4-Hydroxycarbazole is utilized in synthesizing the β3 adrenergic receptor agonist LY377604 and its metabolite. This is significant in the field of medicinal chemistry (Czeskis & Wheeler, 2005).

  • Inactivation of Potassium Channels : This compound enhances the inactivation of Kv1.4 potassium channels, which could have implications in controlling abnormal neuronal firing (Zhang et al., 2018).

  • Precursor for β-Adrenoreceptor Antagonists : It serves as a precursor for the enantiospecific synthesis of β2-adrenoreceptor antagonists like carazolol and carvedilol, which have important pharmacological applications (Brütting et al., 2016).

  • Electron Donor in Optical Chromophores : 4-Hydroxycarbazole is used as an electron donor in novel nonlinear optical chromophores with improved electro-optic activity, which has implications in materials science (Zhou et al., 2013).

  • Biological Properties : Hydroxybenzoic acids, including 4-HBA, exhibit various functional biological properties such as antibacterial, anticancer, antidiabetic, antiaging, antiviral, and anti-inflammatory activities (Kim et al., 2020).

  • Mutagenic Properties : It is identified as a mutagenic compound, increasing thioguanine resistance in cells, which is relevant for genetic studies and understanding mutagenesis (Rasmussen et al., 1991).

  • Application in Neurological Studies : 4-HBA is used as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion, highlighting its role in neurological research (Liu et al., 2002).

  • Anti-inflammatory and Antioxidant Activities : Novel 4-Hydroxycarbazole derivatives demonstrate good anti-inflammatory and antioxidant activities in vitro, indicating potential therapeutic applications (Muniyappan et al., 2017).

  • Intermediate for Value-Added Bioproducts : It's a promising intermediate for value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • Antibacterial Activities : Some derivatives have shown antibacterial activities against various bacterial strains, which is crucial in the development of new antibiotics (Sahoo et al., 2015).

  • Study of Intracellular Calcium Channels : It's used as an alternative to caffeine for studying intracellular Ca2+ channels, which is important in physiological and pharmacological research (Tovey et al., 1998).

  • Environmental Applications : The degradation of 4-hydroxybenzoic acid by combined ultrasound irradiation and catalytic wet peroxide oxidation has environmental applications (Nikolopoulos et al., 2004).

  • Longevity and Stress Resistance in Organisms : Its treatment increases longevity and stress resistance in organisms like C. elegans, demonstrating its potential in aging and stress studies (Kim, Jeon, & Cha, 2014).

  • Endocrine Regulation and Toxicity Studies : P450 1B1 catalyzes its hydroxylation, which is likely to participate in endocrine regulation and the toxicity of estrogens, pertinent to studies in endocrinology and toxicology (Hayes et al., 1996).

  • Plant Stress Responses : Grapevine root cells may resist 4-HBA stress by increasing their number and enhancing their antioxidant defense system, relevant in plant biology (Liu et al., 2019).

  • Substrate Transport Studies : In Klebsiella pneumoniae, 4-HBA uptake is driven by electrical potential and has a high affinity for its substrate, important in microbiological transport studies (Allende et al., 1993).

  • Carcinogenicity Assessment : A study assessed the metabolism and carcinogenicity of LY377604, a β-adrenergic receptor modulator containing carbazole structure, which is crucial in drug safety and toxicology (He et al., 2011).

  • Biosensor Development : The sBAD biosensor is used for detecting benzoic acid derivatives in Saccharomyces cerevisiae, highlighting its utility in biosensor technology and metabolic engineering (Castaño-Cerezo et al., 2020).

  • Root Secretion Regulation in Plants : 4-HBA regulates grapevine root secretion characteristics, which can cause replant disease, indicating its role in agricultural science (Liu et al., 2019).

Safety And Hazards

4-Hydroxycarbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

The future directions of 4-Hydroxycarbazole research could involve developing an efficient general method focusing on 4-hydroxylcarbazole synthesis . It is highly desirable due to its presence in numerous bioactive natural products and pharmaceuticals .

properties

IUPAC Name

9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHATPGKDSULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200584
Record name 4-Hydroxycarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycarbazole

CAS RN

52602-39-8
Record name 4-Hydroxycarbazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxycarbazole
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Record name 4-Hydroxycarbazole
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Record name 9H-carbazol-4-ol
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Record name 4-HYDROXYCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a reactor containing water (1 L) was added Raney nickel (35 g) followed by 1,2,3,9-tetrahydrocarbazole-4-one (50 g) and sodium hydroxide (15 g). The contents were heated to reflux and maintained for about 20 hours. The catalyst was filtered off and the filtrate was acidified to obtain a solid, which was filtered and dried to obtain the title compound. When necessary, the title compound was further purified by dissolving in 10% sodium hydroxide solution, treating with activated charcoal and precipitation from dilute hydrochloric acid to give off-white to grey crystals of 4-hydroxy carbazole in 50% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 1,2,3,9-tetrahydro-4H-carbazol-4-one (6.02 g, 32.5 mmol) in 1:1 ethylene glycol: p-dioxane (100 mL) at 80° C. is added copper (II) chloride (21 g, 156.2 mmol). The mixture is heated for 20 minutes. The mixture is then partitioned between water and ethyl acetate. The layers are separated and the organic layer is washed three times with water (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is dissolved in DMF (100 mL) to which is added lithium bromide (7.04 g, 81.25 mmol) and lithium carbonate (6.0 g, 81.25 mmol). The mixture is heated at 120° C. for 4.5 hours. The mixture is then partitioned between water and ether. The ether layer is washed three times with water (200 mL). The ether layer is dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography, silica gel (800 mL), using CH2Cl2 as eluent gave 1.1 g (18%) of the title compound; 1H NMR (CDCl3) δ5.26, 6.57, 7.01, 7.26, 7.41, 8.05, 8.26; Anal. Calcd for C12H9NO: C, 78.67; H, 4.95; N, 7.64. Found: C, 78.04; H, 4.94; N, 7.58.
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycarbazole
Reactant of Route 2
4-Hydroxycarbazole
Reactant of Route 3
4-Hydroxycarbazole
Reactant of Route 4
Reactant of Route 4
4-Hydroxycarbazole
Reactant of Route 5
4-Hydroxycarbazole
Reactant of Route 6
4-Hydroxycarbazole

Citations

For This Compound
259
Citations
D Cao, G Chen, D Chen, Z Xia, Z Li, Y Wang, D Xu… - ACS …, 2021 - ACS Publications
… In summary, we have developed a facile approach to accessing valuable 4-hydroxycarbazole derivatives by vinylogous conjugate addition/cyclization/elimination/aromatization of easily …
Number of citations: 3 pubs.acs.org
T Zhou, J Liu, G Deng, J Wu, S Bo, L Qiu, X Liu, Z Zhen - Materials Letters, 2013 - Elsevier
… In conclusion, through using 4-hydroxycarbazole as the electron donor and introduction of isolated groups onto the electron donor, two novel NLO chromophores have been …
Number of citations: 18 www.sciencedirect.com
BA Czeskis, WJ Wheeler - Journal of Labelled Compounds and …, 2005 - Wiley Online Library
… for the conversion of 4-hydroxycarbazole into its tetradeutero-… Compound 1, (4-hydroxycarbazole) is a key intermediate in the … its putative metabolite 4-hydroxycarbazole ð1Þ were also …
MM He, T Ji, RJ Barbuch, K Campanale, R Lantz… - Xenobiotica, 2011 - Taylor & Francis
… Although 4-hydroxycarbazole has been demonstrated to be mutagenic in in vitro assays, no … 4-hydroxycarbazole have been reported. In this study, the formation of 4-hydroxycarbazole …
Number of citations: 2 www.tandfonline.com
G Muniyappan, S Kathvarayan, CR Kella… - Research on Chemical …, 2017 - Springer
… As part of our research interest in the synthesis of biologically active amide compounds, we report here a series of novel 4-hydroxycarbazole derivatives possessing moderate to good …
Number of citations: 2 link.springer.com
Z Li, Z Yang, C Yao, B Wu, G Qian, X Duan… - Chinese Chemical …, 2023 - Elsevier
… 2-Hydroxycarbazole and 4-hydroxycarbazole are important … -hydroxycarbazole and 4-hydroxycarbazole via photochemical … yield of 31.6% and a 4-hydroxycarbazole yield of 11.1% were …
Number of citations: 0 www.sciencedirect.com
W Zhang, J Wang, J Mao, L Hu, X Wu, C Guo - Tetrahedron Letters, 2016 - Elsevier
… examined as a replacement for the 4-hydroxycarbazole 1{1}, the … that this protocol was efficient with 4-hydroxycarbazole or 4-… 4-hydroxycarbazole or 4-hydroxyindole in multistep routes. …
Number of citations: 20 www.sciencedirect.com
P Padmaja, P Narayana Reddy - Letters in Organic Chemistry, 2017 - ingentaconnect.com
… three-component reaction of 4-hydroxycarbazole, different … reacted smoothly with 4-hydroxycarbazole and acetamide to give … -component reaction of 4-hydroxycarbazole with aromatic …
Number of citations: 5 www.ingentaconnect.com
J Stojanović, S Vladimirov… - Journal of the …, 2007 - farfar.pharmacy.bg.ac.rs
… 4-Hydroxycarbazole was … of 4-hydroxycarbazole in the exposed sample of carvedilol was confirmed by agreement of tR value (HPLC) of the standard solution of 4-hydroxycarbazole and …
Number of citations: 31 farfar.pharmacy.bg.ac.rs
Y Miki, H Hachiken - Synlett, 1993 - thieme-connect.com
… Diels-Alder reaction of the furoindole (2) with methyl acrylate and then treatment of the resulting adduct with boron trifluoride etherate gave methyl 9-benzyl-4-hydroxycarbazole-3-…
Number of citations: 31 www.thieme-connect.com

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